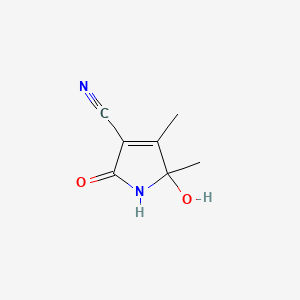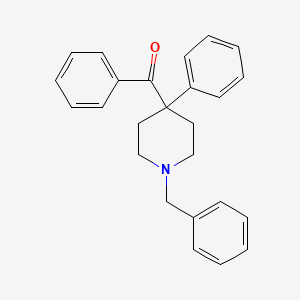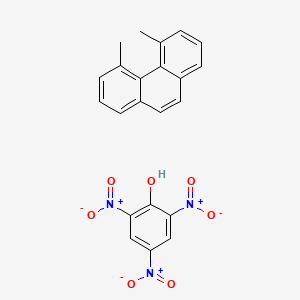![molecular formula C7H7N3S B13994177 6-Aminomethyl-benzo[1,2,3]thiadiazole](/img/structure/B13994177.png)
6-Aminomethyl-benzo[1,2,3]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine is a heterocyclic compound with the molecular formula C7H7N3S and a molecular weight of 165.22 g/mol . This compound features a benzene ring fused to a 1,2,3-thiadiazole ring, with a methanamine group attached at the 6th position. It is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine typically involves the cyclization of 2-aminothiophenol with aldehydes, ketones, acids, or acyl chlorides . One common method is the condensation of 2-aminobenzenethiol with formaldehyde, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of catalysts such as diethylsilane and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) under high pressure .
Industrial Production Methods
Industrial production of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine may involve large-scale synthesis using similar methods as described above, with optimization for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a thiazolidine ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects . Additionally, it can induce systemic acquired resistance (SAR) in plants by activating signaling pathways associated with salicylic acid (SA), jasmonic acid (JA), and ethylene (ET) .
Comparaison Avec Des Composés Similaires
Benzo[d][1,2,3]thiadiazol-6-ylmethanamine can be compared with other similar compounds, such as:
1,2,3-Benzothiadiazole: A bicyclic aromatic compound with similar structural features but different functional groups.
1,2,4-Thiadiazole: Another thiadiazole isomer with distinct chemical properties and applications.
1,3,4-Thiadiazole: Known for its diverse biological activities, including antiviral and anticancer properties.
The uniqueness of Benzo[d][1,2,3]thiadiazol-6-ylmethanamine lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C7H7N3S |
|---|---|
Poids moléculaire |
165.22 g/mol |
Nom IUPAC |
1,2,3-benzothiadiazol-6-ylmethanamine |
InChI |
InChI=1S/C7H7N3S/c8-4-5-1-2-6-7(3-5)11-10-9-6/h1-3H,4,8H2 |
Clé InChI |
KPNYLFBIZNEEFJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1CN)SN=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-Chloro-3-[(2-methoxyphenyl)amino]propan-2-ol](/img/structure/B13994115.png)





![N,N-bis(2-chloroethyl)-4-[(3-fluorophenyl)iminomethyl]-2-methoxyaniline;hydrochloride](/img/structure/B13994152.png)
![[(RS)-2-Carboxy-3-phenylpropionyl]-Leu-OH](/img/structure/B13994155.png)


